2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This particular compound features a bromophenyl substituent and an ethenyl group, contributing to its unique properties and potential applications in various scientific fields. The compound is identified by the chemical formula CHBrNO and has a molecular weight of 316.17 g/mol.
The synthesis of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole typically involves several key steps:
The reaction conditions typically require careful control of temperature and pH to ensure optimal yields. The use of solvents such as ethanol or methanol may facilitate the reactions at various stages.
The molecular structure of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole can be represented as follows:
2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole can participate in various chemical reactions:
The specific conditions for these reactions often involve controlling the solvent environment and temperature to favor desired pathways while minimizing side reactions.
The mechanism of action for 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding, leading to observable biological effects such as antimicrobial or anticancer activity. Detailed studies on specific pathways are necessary for comprehensive understanding .
2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole has several notable applications:
2-[(E)-2-(3-Bromophenyl)ethenyl]-1,3-benzoxazole represents a structurally sophisticated benzoxazole derivative characterized by a trans-configured ethenyl bridge linking the benzoxazole nucleus at the 2-position to a meta-brominated phenyl ring. This architecture integrates three pharmacologically significant elements: the electron-deficient benzoxazole system, a conformationally constrained alkene spacer, and a halogenated aryl moiety. The compound exemplifies targeted molecular design within medicinal chemistry, leveraging the inherent bioactivity of benzoxazoles while optimizing electronic and steric properties through strategic bromine substitution. Its systematic name defines the precise spatial arrangement (E-isomer) and substitution pattern critical for interactions with biological targets.
Benzoxazole derivatives constitute a privileged scaffold in medicinal chemistry due to their broad-spectrum biological activities and synthetic versatility. The core 1,3-benzoxazole structure is a fused heterocycle featuring oxygen and nitrogen atoms within a benzene-annulated five-membered ring, conferring moderate acidity, planarity, and capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic contacts) [3] [7]. Integration into drug discovery is evidenced by:
Table 1: Biological Activities of Representative Benzoxazole Derivatives
Compound Structure | Biological Activity | Key Findings | Reference |
---|---|---|---|
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | Antibacterial | MIC: 64 μg/mL (S. aureus), 128 μg/mL (E. coli) | [2] |
3-(2-Benzoxazol-5-yl)alanine derivatives | Anticancer | Selective cytotoxicity against HCT116 colorectal cancer cells | [7] |
Oxolamine (early benzoxazole drug) | Antitussive | Marketed cough suppressant; validates benzoxazole pharmacophore | [5] |
The molecular architecture of 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole incorporates three motifs with distinct bioisosteric and physicochemical implications:
Table 2: Impact of Substituents on Benzoxazole Physicochemical Properties
Substituent Position | Electronic Effect | Lipophilicity (ΔLogP) | Biological Consequence |
---|---|---|---|
2-Aryl (unsubstituted) | Neutral | Baseline | Moderate antimicrobial activity |
2-(4-Fluorophenyl) | σₚ = +0.06 (weak -I) | +0.14 | Enhanced Gram-positive selectivity |
2-(3-Bromophenyl) | σₘ = +0.39 (strong -I) | +0.94 | Improved DNA gyrase inhibition & cytotoxicity |
5-Amino/5-Nitro | ±M effect | -0.8/+0.7 | Tunable solubility & target affinity |
The synergy of these motifs creates a molecule with optimized drug-like properties: calculated LogP ~3.5 (moderate lipophilicity), topological polar surface area (TPSA) ~30 Ų (indicating membrane permeability), and balanced electronic distribution for target engagement [8] [9].
Benzoxazole-based therapeutics have evolved through distinct eras, reflecting broader trends in antibiotic and anticancer discovery:
Table 3: Milestones in Benzoxazole-Based Drug Discovery
Time Period | Key Developments | Representative Agents | Impact |
---|---|---|---|
1960s | First therapeutic benzoxazoles | Oxolamine, Prenoxdiazine | Validation of benzoxazole as viable pharmacophore |
1980s | Anti-inflammatory benzoxazoles | Benoxaprofen, Flunoxaprofen | Marketed drugs; later withdrawn due to toxicity |
2000–2010 | Halogenated derivatives for resistant pathogens | Boxazomycin B analogs | MICs 4–16x lower vs. gentamicin for Gram-positives |
2011–Present | Natural products & conjugated systems | Phidianidines, (E)-vinylbenzoxazoles | Nanomolar cytotoxicity; target-specific design |
This historical trajectory underscores 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole as a product of iterative medicinal chemistry evolution—addressing past limitations while leveraging advanced structural principles for contemporary therapeutic challenges.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1